![molecular formula C10H11ClO4 B3051054 Methyl 6-chloro-3,4-dimethoxybenzoate CAS No. 30714-88-6](/img/structure/B3051054.png)
Methyl 6-chloro-3,4-dimethoxybenzoate
Overview
Description
Methyl 6-chloro-3,4-dimethoxybenzoate, also known as Methyl 6-chloroveratrate, is a chemical compound with the molecular formula C10H11ClO4. It is a white crystalline solid that is commonly used in scientific research applications. Methyl 6-chloro-3,4-dimethoxybenzoate is synthesized using a specific method, and it has a unique mechanism of action that produces biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on compounds structurally related to Methyl 6-chloro-3,4-dimethoxybenzoate has focused on synthesis, characterization, and potential applications. For instance, the synthesis of 3,5-Dimethoxyphthalic Anhydride involved alkylation and annulation reactions starting from methyl 3,5-dimethoxybenzoate. This compound was synthesized as a precursor for further research into substituted anthraquinones and hypericin derivatives, highlighting its significance in the synthesis of complex organic molecules (Liu Zuliang, 2007).
Natural Product Derivatives and Biological Activity
In another study, derivatives of griseofulvin, including compounds structurally related to Methyl 6-chloro-3,4-dimethoxybenzoate, were isolated from the mangrove endophytic fungus Nigrospora sp. These compounds showed moderate antitumor and antimicrobial activities, indicating the potential of such derivatives in medicinal chemistry and drug discovery (X. Xia et al., 2011).
Chemical Synthesis and Applications
The chemical synthesis of related compounds has been explored for various applications. For example, the synthesis of 2,6-Dimethoxybenzoic Acid involved a multi-step reaction, showcasing the complexity and versatility of synthetic routes for such compounds. This research contributes to the broader understanding of synthetic methodologies and potential industrial applications (Xu Ya, 2002).
Advanced Materials and Molecular Structures
Studies on molecular structures and properties of related compounds, such as the crystal structure and Hirshfeld analysis of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One, provide insights into the intricate details of molecular interactions and stability. Such research is crucial for the development of advanced materials and the exploration of new functional properties (Suhaila Sapari et al., 2019).
Antimicrobial Activity and Mechanisms
The investigation of antibacterial activity and action mechanisms of 1,3,4-oxadiazole thioether derivatives, containing structural motifs related to Methyl 6-chloro-3,4-dimethoxybenzoate, has shown promising results. This research provides valuable information on the potential therapeutic applications of such compounds, contributing to the ongoing search for new antimicrobial agents (Xianpeng Song et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-4,5-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILQCPLGDKGVOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184741 | |
Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-3,4-dimethoxybenzoate | |
CAS RN |
30714-88-6 | |
Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030714886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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